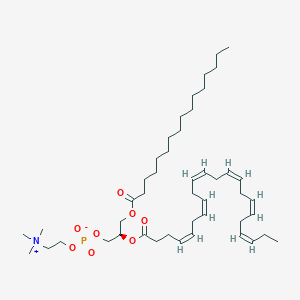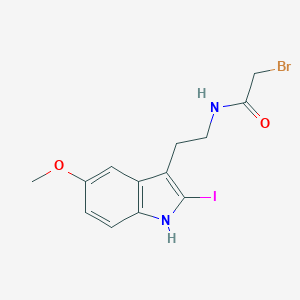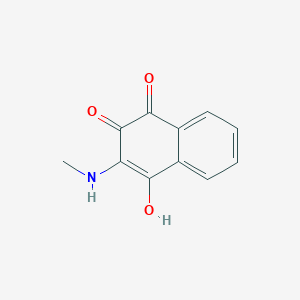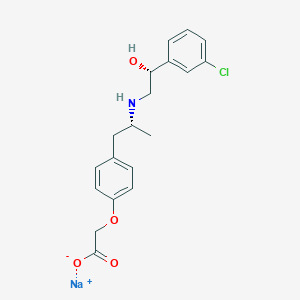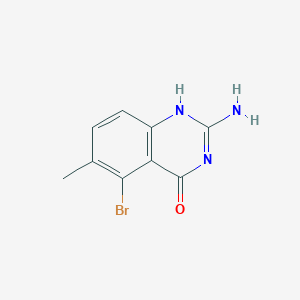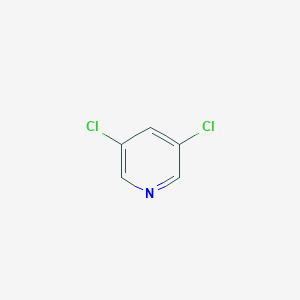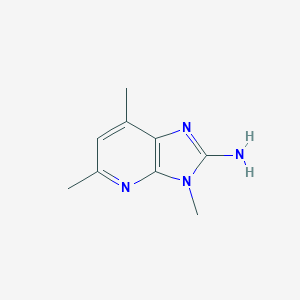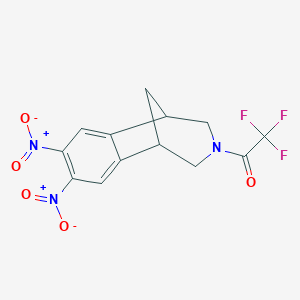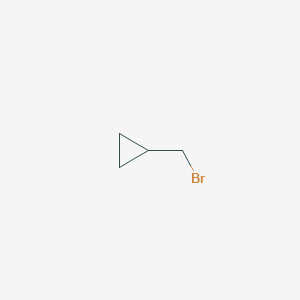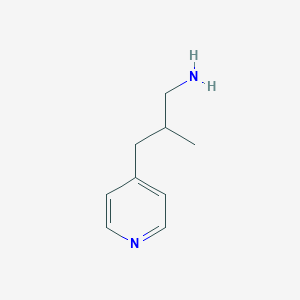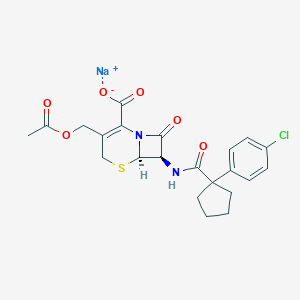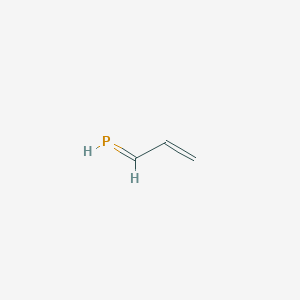
Phosphine, 1,2-propadienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,2-propadienyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a phosphine derivative and has been used in various fields such as organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Phosphine, 1,2-propadienyl- has been used in various scientific research applications. One of the most significant applications is in the field of organic chemistry. This compound has been used as a ligand in transition metal catalysis reactions. It has also been used in the synthesis of various organic compounds such as alkenes, alkynes, and dienes.
In biochemistry, Phosphine, 1,2-propadienyl- has been used as a tool to study the mechanism of action of enzymes. It has been used to inhibit the activity of certain enzymes and to study their role in biochemical pathways. This compound has also been used to study the interaction between proteins and nucleic acids.
Phosphine, 1,2-propadienyl- has also been studied for its potential pharmacological applications. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system.
Mecanismo De Acción
The mechanism of action of Phosphine, 1,2-propadienyl- is not fully understood. However, it is believed that this compound inhibits the activity of enzymes by binding to their active sites. This inhibition can lead to the disruption of biochemical pathways and the inhibition of cell growth.
Efectos Bioquímicos Y Fisiológicos
Phosphine, 1,2-propadienyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Phosphine, 1,2-propadienyl- in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Direcciones Futuras
There are several future directions for the study of Phosphine, 1,2-propadienyl-. One direction is the study of its potential use as a drug delivery system. Another direction is the study of its potential use in the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of this compound needs to be further studied to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Phosphine, 1,2-propadienyl- can be achieved through several methods. One of the most common methods is the reaction between propargyl alcohol and triphenylphosphine. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. This method yields a high purity of Phosphine, 1,2-propadienyl- with a high yield.
Propiedades
Número CAS |
133672-87-4 |
|---|---|
Nombre del producto |
Phosphine, 1,2-propadienyl- |
Fórmula molecular |
C3H5P |
Peso molecular |
72.05 g/mol |
Nombre IUPAC |
prop-2-enylidenephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2-4H,1H2 |
Clave InChI |
WWPYBNWNNHQNDJ-UHFFFAOYSA-N |
SMILES isomérico |
C=C=CP |
SMILES |
C=CC=P |
SMILES canónico |
C=CC=P |
Otros números CAS |
122682-85-3 |
Sinónimos |
1,2-propadienylphosphine allenylphosphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



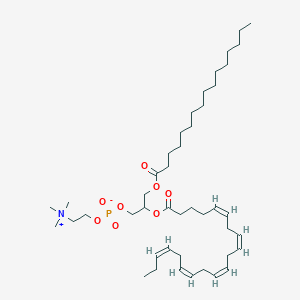
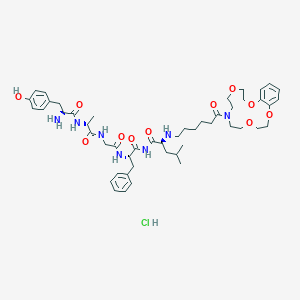
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
